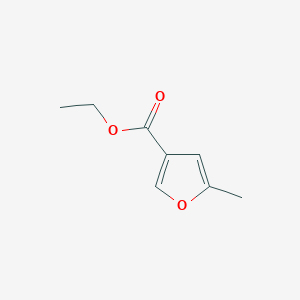

Ethyl 5-methylfuran-3-carboxylate

Übersicht

Beschreibung

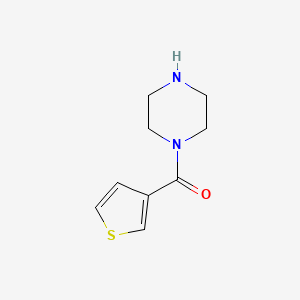

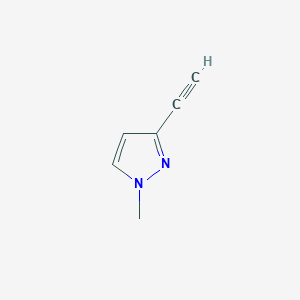

Ethyl 5-methylfuran-3-carboxylate is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The compound itself is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The ring is substituted with a methyl group and an ester functional group, which in this case is an ethyl ester .

Synthesis Analysis

The synthesis of ethyl 5-methylfuran-3-carboxylate and its derivatives has been explored through various methods. One approach involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using K2CO3 as a base, which yields multi-substituted dihydrofurans with high stereoselectivity . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce furylogous enolate anions, which can be further reacted to yield different furan carboxylates . Additionally, the Michael reaction has been employed to synthesize ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, which can undergo further transformations .

Molecular Structure Analysis

The molecular structure of ethyl 5-methylfuran-3-carboxylate derivatives has been elucidated using various spectroscopic techniques such as IR, H-1 NMR, MS, and HRMS. These techniques confirm the presence of the furan ring, the methyl group, and the ester moiety . Computational studies, including specific rotation computations and the Polarizable Continuum Model, have been used to determine the absolute configuration of related compounds .

Chemical Reactions Analysis

Ethyl 5-methylfuran-3-carboxylate can undergo a variety of chemical reactions. For instance, bromination and subsequent reactions with nucleophiles have been used to synthesize thiadiazole derivatives . The compound can also be transformed into biologically active derivatives, as demonstrated by the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which exhibit cytotoxicity against cancer cell lines and antibacterial activity . Furthermore, halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates have been shown to undergo reactions with phosphites, leading to a range of phosphorylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-methylfuran-3-carboxylate derivatives are influenced by their functional groups. The ester group, for example, can participate in hydrolysis reactions, while the methyl group can be involved in bromination reactions . The reactivity of the furan ring itself is also significant, as seen in the intramolecular cyclization reactions to form fused heterocyclic compounds . Additionally, the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates showcases the ability to form multiple bonds and introduce various substituents onto the furan ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Studies

- Synthesis and Selected Reactions : Ethyl 2-methylfuran-3-carboxylate has been studied for its reactivity, demonstrating specific chloroethylation and reaction behaviors with secondary amines and trimethyl phosphite under various conditions (Pevzner, 2007).

- Electrochemical Incorporation into Biomass-Derived Molecules : The derivative ethyl 5-(chloromethyl)furan-2-carboxylate undergoes electrochemical reduction to form furylogous enolate anion, showcasing potential in biobased platform molecule applications (Ling et al., 2022).

- Reactions of Halomethyl Derivatives : Studies on ethyl 5-isobutyl-2-methylfuran-3-carboxylate reveal insights into selective bromination and phosphorylation reactions, contributing to the understanding of furan derivative chemistry (Pevzner, 2003).

Synthetic and Characterization Advances

- Synthesis and Absolute Configuration Assignment : Research on ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate explores its synthesis and characterization, including optical activity and specific rotation studies (Coriani et al., 2009).

- Palladium-Catalyzed Arylation : Methyl and ethyl esters of furan derivatives, including ethyl 5-bromothiophene-2-carboxylate, have been used in palladium-catalyzed arylation, illustrating their role in synthesizing biheteroaryls (Fu et al., 2012).

Biological and Pharmaceutical Research

- Biological Activity Studies : Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a structurally related compound, have been investigated for their cytotoxicity against cancer cell lines, showcasing the potential of furan derivatives in pharmaceutical applications (Phutdhawong et al., 2019).

Industrial and Material Science Applications

- Corrosion Inhibition : Pyranpyrazole derivatives, including ethyl-based carboxylates, have been studied as corrosion inhibitors for mild steel, indicating their utility in industrial processes (Dohare et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Zukünftige Richtungen

The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .

Eigenschaften

IUPAC Name |

ethyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSZJXVCZRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490767 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylfuran-3-carboxylate | |

CAS RN |

26501-83-7 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)